![molecular formula C23H28N2O B12883718 N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine CAS No. 90266-40-3](/img/structure/B12883718.png)
N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(Heptyloxy)benzyl)quinolin-8-amine is an organic compound with the molecular formula C23H28N2O and a molecular weight of 348.48 g/mol This compound features a quinoline core substituted with a benzyl group that has a heptyloxy chain attached to the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Heptyloxy)benzyl)quinolin-8-amine typically involves the following steps:
Formation of the Heptyloxybenzyl Intermediate: This step involves the alkylation of 4-hydroxybenzyl alcohol with heptyl bromide in the presence of a base such as potassium carbonate to form 4-(heptyloxy)benzyl alcohol.
Quinoline Derivative Formation: The 4-(heptyloxy)benzyl alcohol is then reacted with 8-aminoquinoline in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form N-(4-(Heptyloxy)benzyl)quinolin-8-amine.
Industrial Production Methods
Industrial production methods for N-(4-(Heptyloxy)benzyl)quinolin-8-amine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(Heptyloxy)benzyl)quinolin-8-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and quinoline moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-(Heptyloxy)benzyl)quinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of N-(4-(Heptyloxy)benzyl)quinolin-8-amine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(Methoxy)benzyl)quinolin-8-amine: Similar structure but with a methoxy group instead of a heptyloxy group.
N-(4-(Ethoxy)benzyl)quinolin-8-amine: Similar structure but with an ethoxy group instead of a heptyloxy group.
Uniqueness
N-(4-(Heptyloxy)benzyl)quinolin-8-amine is unique due to its longer heptyloxy chain, which can influence its lipophilicity, membrane permeability, and overall biological activity compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
90266-40-3 |
|---|---|
Molekularformel |
C23H28N2O |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
N-[(4-heptoxyphenyl)methyl]quinolin-8-amine |
InChI |
InChI=1S/C23H28N2O/c1-2-3-4-5-6-17-26-21-14-12-19(13-15-21)18-25-22-11-7-9-20-10-8-16-24-23(20)22/h7-16,25H,2-6,17-18H2,1H3 |
InChI-Schlüssel |
CYKGRMDGNRDANH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)CNC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate](/img/structure/B12883643.png)
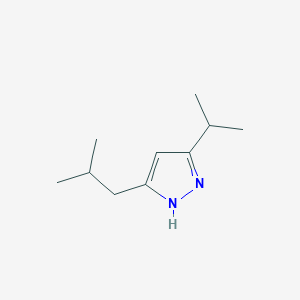
![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)

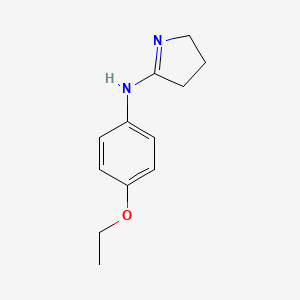
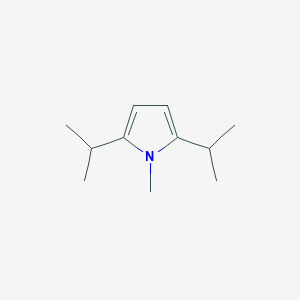
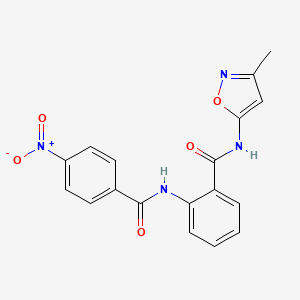
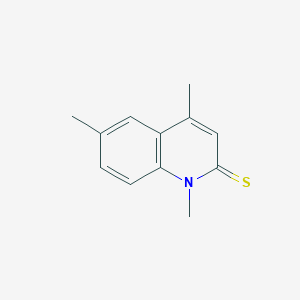
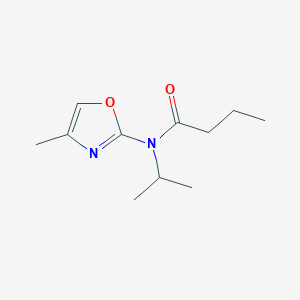



![2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B12883703.png)
